molecular formula C18H18O3 B2597701 4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde CAS No. 70205-03-7

4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde

Cat. No.: B2597701
CAS No.: 70205-03-7
M. Wt: 282.339
InChI Key: OAJGEBTXXDSWHF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with benzyloxy, methoxy, and prop-2-en-1-yl groups

Scientific Research Applications

4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium in the presence of pseudoephedrine as a chiral catalyst . This method yields optically pure amino keto ethers of the aromatic series with high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-7-16-10-15(12-19)11-17(20-2)18(16)21-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJGEBTXXDSWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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